(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate
Overview
Description
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Formation of the Acrylate Group: The acrylate group can be introduced through esterification reactions, typically involving the reaction of an alcohol with an acrylate ester in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the fluorine atom or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its pyridine and pyrrolidine moieties.
Materials Science: It can be utilized in the development of advanced materials, such as polymers with unique electronic properties.
Biological Studies: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds such as 2-fluoropyridine and 3-pyrrolidinylpyridine share structural similarities with (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate.
Acrylate Derivatives: Methyl acrylate and ethyl acrylate are similar in terms of the acrylate functional group.
Uniqueness
This compound is unique due to the combination of its fluorinated pyridine ring and pyrrolidine moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl (E)-3-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-18-12(17)7-5-10-4-6-11(15-13(10)14)16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDZVSTNYXNCD-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=C(C=C1)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(N=C(C=C1)N2CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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